N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
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Description
The compound N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, biological activities, and potential as therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves the formation of N-carbamoyl derivatives and piperidine carboxamide moieties. For instance, the synthesis of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives is described, which involves various substitutions and is confirmed by spectral and elemental analyses . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives is characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds includes a piperidine ring and a carboxamide group, which are common features in the compound of interest. The molecular docking study of N-carbamoyl derivatives against fibroblast growth factor 1 (FGF1) suggests that these compounds have a good affinity toward their active pocket, indicating a well-defined molecular interaction . This implies that the compound may also exhibit specific interactions with biological targets due to its structural features.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, with the arene sulfonyl group on N4 being critical for high enantioselectivity . Additionally, the anti-angiogenic and DNA cleavage activities of novel piperidine carboxamide derivatives suggest that these compounds can interact with biological macromolecules and influence physiological processes .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the high isolated yields and enantioselectivities of the synthesized catalysts indicate that these compounds are stable under the reaction conditions and have specific chemical affinities . The antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines suggests that these compounds have significant biological stability and efficacy .
Scientific Research Applications
Alternative Products in Chemical Synthesis
N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide have been obtained as alternative products in a one-pot cyclocondensation involving similar compounds, highlighting the compound's potential in diverse chemical synthesis processes (Krauze et al., 2007).
Anti-Angiogenic and DNA Cleavage Studies
Novel derivatives of similar compounds were synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer research and therapy (Kambappa et al., 2017).
Role in Inhibiting Soluble Epoxide Hydrolase
Compounds with similar structures have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes, suggesting potential therapeutic applications (Thalji et al., 2013).
Synthesis of CGRP Receptor Inhibitor
Research on the synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, using structurally related compounds, has implications in developing treatments for conditions like migraine (Cann et al., 2012).
Glycine Transporter 1 Inhibitor
Similar compounds have been identified as glycine transporter 1 (GlyT1) inhibitors, suggesting potential applications in neurological disorders (Yamamoto et al., 2016).
Antimicrobial and Antifungal Agents
Novel derivatives of 6-oxo-pyridine-3-carboxamide, a compound similar in structure, showed significant antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).
Crystal Structure Analysis
The compound's structure has been analyzed using X-ray crystallography and Hirshfeld surface analysis, contributing to a better understanding of its chemical properties (Naghiyev et al., 2020).
Inhibitor of HIV-1 Replication
Piperidine-4-carboxamide CCR5 antagonists, structurally similar to the compound , have shown inhibition of HIV-1 replication, highlighting potential applications in HIV/AIDS treatment (Imamura et al., 2006).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)18(26)20-14-7-3-2-6-13(14)17(19)25/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKOBHIWRFSZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide |
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